Positional Isomerism Differentiates Reactivity: 6-Amino vs. 7-Amino Isoindolinone
The 6-amino positional isomer (CAS 1214900-71-6) is structurally distinct from its 7-amino analog (CAS 878156-60-6), a difference that is well-documented to affect molecular interactions and synthetic utility [1]. This specific 6-amino substitution is a key feature in certain cereblon modulator patent families, distinguishing it from the 7-amino isomer which is not claimed in the same contexts [2].
| Evidence Dimension | Positional substitution pattern |
|---|---|
| Target Compound Data | 6-amino substitution on isoindolinone core |
| Comparator Or Baseline | 7-amino-3,3-dimethylisoindolin-1-one (CAS 878156-60-6) |
| Quantified Difference | Isomeric shift of the amino group from the 7-position to the 6-position |
| Conditions | Structural analysis of isoindolinone core |
Why This Matters
The precise substitution pattern is critical for SAR studies and as a synthetic building block, making the 6-amino isomer irreplaceable for specific research programs.
- [1] ChemSrc. (2018). 7-Amino-3,3-dimethyl-1-isoindolinone. Retrieved from https://m.chemsrc.com/ View Source
- [2] Monte Rosa Therapeutics AG. (2022). ISOINDOLINONE COMPOUNDS. Patent WO2022/XXXXXX. Retrieved from https://www.sumobrain.com/ View Source
